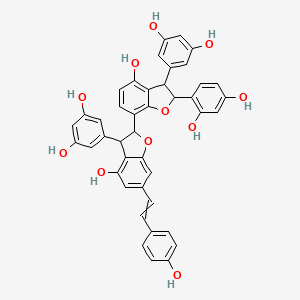
Gnetumontanin B
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Gnetumontanin B is a naturally occurring stilbenoid compound found in the lianas of Gnetum montanum f. megalocarpum. It is a trimer oligomerized from two oxyresveratrol and one resveratrol units . This compound has garnered attention due to its potent biological activities, particularly its ability to inhibit tumor necrosis factor-alpha (TNF-α) production .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Gnetumontanin B involves the oligomerization of oxyresveratrol and resveratrol units. The structures of these compounds are determined using spectroscopic techniques, especially 2D NMR . The synthetic route typically involves the use of oxidative coupling reactions to form the trimer structure.
Industrial Production Methods
Industrial production of this compound is not well-documented, but it is likely to involve the extraction and purification from natural sources such as Gnetum montanum f. megalocarpum. The compound can be isolated using chromatographic techniques and further purified to achieve high purity levels .
Analyse Des Réactions Chimiques
Types of Reactions
Gnetumontanin B undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the stilbene double bonds to single bonds, forming dihydrostilbenes.
Substitution: Substitution reactions can occur on the aromatic rings, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or nitric acid.
Major Products Formed
The major products formed from these reactions include oxidized stilbenoids, reduced dihydrostilbenes, and substituted derivatives with various functional groups.
Applications De Recherche Scientifique
Gnetumontanin B has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying stilbenoid chemistry and oligomerization reactions.
Industry: The compound’s antioxidant properties make it useful in the development of natural preservatives and health supplements.
Mécanisme D'action
Gnetumontanin B exerts its effects primarily through the inhibition of TNF-α production. TNF-α is a cytokine involved in systemic inflammation, and its inhibition can reduce inflammatory responses . The compound interacts with molecular targets involved in the TNF-α signaling pathway, thereby modulating the inflammatory process.
Comparaison Avec Des Composés Similaires
Similar Compounds
Gnetumontanin A: An oligostilbene dimerized from two oxyresveratrol units.
Gnetumontanin C: A stilbenoid with a novel skeleton having a delta-lactone moiety.
Gnetumontanin D: A glucoside of a stilbenoid.
Uniqueness
Gnetumontanin B is unique due to its trimer structure, which is formed from two oxyresveratrol and one resveratrol units. This structure imparts distinct biological activities, particularly its potent inhibition of TNF-α production . Compared to other similar compounds, this compound’s trimeric nature and specific biological activities make it a valuable compound for research and potential therapeutic applications.
Propriétés
Formule moléculaire |
C42H32O11 |
|---|---|
Poids moléculaire |
712.7 g/mol |
Nom IUPAC |
4-[3-(3,5-dihydroxyphenyl)-7-[3-(3,5-dihydroxyphenyl)-4-hydroxy-6-[2-(4-hydroxyphenyl)ethenyl]-2,3-dihydro-1-benzofuran-2-yl]-4-hydroxy-2,3-dihydro-1-benzofuran-2-yl]benzene-1,3-diol |
InChI |
InChI=1S/C42H32O11/c43-24-5-3-20(4-6-24)1-2-21-11-34(51)38-35(12-21)52-41(36(38)22-13-26(45)17-27(46)14-22)31-9-10-32(49)39-37(23-15-28(47)18-29(48)16-23)40(53-42(31)39)30-8-7-25(44)19-33(30)50/h1-19,36-37,40-41,43-51H |
Clé InChI |
RSCPVPKROFWCSQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C=CC2=CC(=C3C(C(OC3=C2)C4=C5C(=C(C=C4)O)C(C(O5)C6=C(C=C(C=C6)O)O)C7=CC(=CC(=C7)O)O)C8=CC(=CC(=C8)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


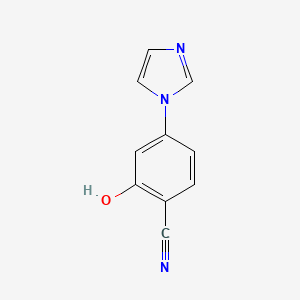

![4-[(3-Chlorophenyl)methyl]pyrrolidine-2-carboxylic acid hydrochloride](/img/structure/B12439923.png)
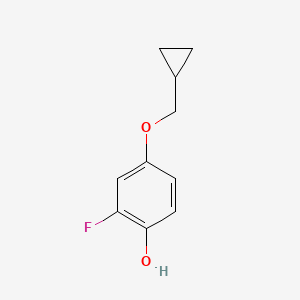
![(3R,4R)-3-[(2H-1,3-benzodioxol-5-yloxy)methyl]-4-{4'-fluoro-[1,1'-biphenyl]-4-yl}piperidine hydrochloride](/img/structure/B12439936.png)
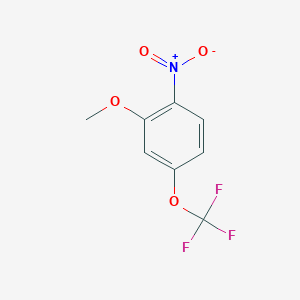
![bis[(1S,2S)-1,2-diaminocyclohexyl] 2,3-dihydroxybutanedioate](/img/structure/B12439947.png)

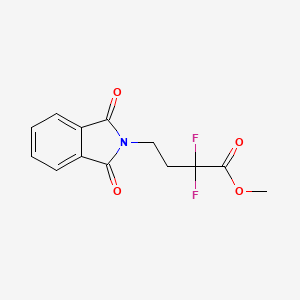
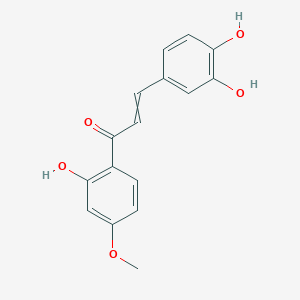
![ethyl (2R,3S)-2-[(tert-butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate](/img/structure/B12439984.png)
![Tert-butyl (3-bromothieno[2,3-b]pyridin-2-yl)carbamate](/img/structure/B12439986.png)

![tert-butyl N-{2-[2-(6-methoxynaphthalen-2-yl)propanamido]propyl}carbamate](/img/structure/B12439997.png)
